LDC4297 Exhibits Sub-Nanomolar Potency and Superior CDK-Family Selectivity Compared to First-Generation Tool Compounds
LDC4297 demonstrates a significantly higher degree of selectivity within the CDK family than earlier tool compounds like BS-181 [1]. It inhibits CDK7 with an IC50 of 0.13 ± 0.06 nM, while its activity against other CDKs (CDK1, CDK2, CDK4, CDK6, CDK9) is in the range of 10 to 10,000 nM . This translates to a >75-fold window over the next most potently inhibited CDKs (CDK1 and CDK2, with IC50s of 53.7 nM and 6.4 nM, respectively) [2].
| Evidence Dimension | CDK Family Selectivity (IC50) |
|---|---|
| Target Compound Data | CDK7: 0.13 ± 0.06 nM; CDK1: 53.7 nM; CDK2: 6.4 nM |
| Comparator Or Baseline | BS-181: CDK7 IC50 = 21 nM, with 42-fold selectivity over CDK2 (880 nM) |
| Quantified Difference | LDC4297 has ~160-fold higher potency for CDK7 and a ~100-fold greater selectivity window over the next inhibited CDK family member compared to the benchmark compound BS-181. |
| Conditions | In vitro radiometric protein kinase assays |
Why This Matters
This superior selectivity window reduces off-target effects within the CDK family, providing cleaner data and more reliable target validation in cell-based studies.
- [1] Ali S, Heathcote DA, et al. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity. Cancer Res. 2009;69(15):6208-6215. (Describes BS-181). View Source
- [2] Anjie Chem. LDC4297 hydrochloride product page. View Source
